tert-Butyl thiophen-2-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

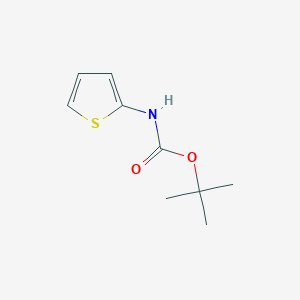

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-thiophen-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXXTRMGTVEBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312840 | |

| Record name | tert-Butyl thiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56267-50-6 | |

| Record name | 56267-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl thiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(thiophen-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl thiophen-2-ylcarbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of tert-Butyl thiophen-2-ylcarbamate (CAS No. 56267-50-6). The information is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a thiophene ring functionalized with a tert-butoxycarbonyl (Boc) protected amine group. This structure makes it a valuable intermediate in the synthesis of more complex molecules.[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-thiophen-2-ylcarbamate | N/A |

| Synonyms | tert-Butyl N-(2-thienyl)carbamate, 2-(N-Boc-amino)thiophene | [1] |

| CAS Number | 56267-50-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO₂S | [1][3][5] |

| Molecular Weight | 199.27 g/mol | [1][3][4] |

| Melting Point | 151 - 152 °C (303.8 - 305.6 °F) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Insoluble in water | [2] |

| XLogP3 | 2.5 | N/A |

Table 2: Crystallographic Data [5]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a | 11.732 (2) Å |

| b | 8.6513 (17) Å |

| c | 9.879 (2) Å |

| Volume (V) | 1002.7 (3) ų |

| Z | 4 |

| Dihedral Angle | 15.79 (14)° (between thiophene ring and carbamate group) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Properties

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ = 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu) | [5] |

| FT-IR | The experimental FT-IR spectrum (4000-400 cm⁻¹) has been recorded and analyzed in the solid phase. | N/A |

Experimental Protocols

Synthesis via Curtius Rearrangement

The title compound is commonly prepared through a typical Curtius Rearrangement reaction.[5]

Materials:

-

Thiophene-2-carbonyl azide (1.0 equivalent, e.g., 270 mg, 1.77 mmol)

-

tert-Butyl alcohol (1.0 equivalent, e.g., 131 mg, 1.77 mmol)

-

Toluene (e.g., 15 ml)

Procedure:

-

Dissolve thiophene-2-carbonyl azide and tert-butyl alcohol in toluene in a suitable reaction flask.[5]

-

Heat the solution at 100 °C overnight.[5]

-

After the reaction is complete, remove the excess solvent and unreacted tert-butyl alcohol in vacuo.[5]

-

To obtain crystals suitable for X-ray analysis, dissolve the crude product in toluene and cool the solution to -30 °C.[5]

Caption: Synthesis workflow via Curtius Rearrangement.

Applications and Reactivity

This compound is a versatile building block in synthetic chemistry, primarily due to the distinct reactivity of its functional groups.

-

Precursor for Ligand Synthesis: It serves as a key precursor in the synthesis of diimine ligands, which are suitable for forming metal complexes.[5]

-

Intermediate in Agrochemicals and Pharmaceuticals: The compound is a valuable intermediate for developing novel pesticides, herbicides, and potential drug candidates.[1] The thiophene ring enhances reactivity and selectivity in various chemical transformations.[1]

-

Role in C-H Activation Chemistry: The thiophene moiety is amenable to palladium-catalyzed direct 5-arylation, allowing for the construction of complex biaryl structures.

The utility of this compound stems directly from its molecular architecture. The Boc group serves as a robust protecting group for the amine, which can be removed under acidic conditions. The thiophene ring provides a site for electrophilic substitution and metal-catalyzed cross-coupling reactions, while the N-H bond of the carbamate can participate in hydrogen bonding or act as a coordination site in ligands.

Caption: Relationship between structure and chemical utility.

Safety and Handling

This compound requires careful handling in a laboratory setting. The compound is classified with the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and appropriate lab clothing.[2]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2]

-

Incompatibilities: Avoid contact with strong acids.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

tert-Butyl thiophen-2-ylcarbamate: A Linchpin in the Synthesis of Novel Therapeutics

CAS Number: 56267-50-6

Abstract

tert-Butyl thiophen-2-ylcarbamate is a pivotal synthetic intermediate, primarily serving as a protected precursor to 2-aminothiophene. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthetic and deprotection protocols, and its significant applications in the development of novel therapeutic agents, particularly in the realms of oncology and anti-infectives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Compound Properties

This compound is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 56267-50-6 |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

Synthesis and Deprotection

The synthesis of this compound is most commonly achieved through a Curtius rearrangement, a reliable method for converting carboxylic acids to isocyanates, which are then trapped with tert-butanol. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step to unmask the reactive 2-aminothiophene core for further synthetic transformations.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes the synthesis of this compound from thiophene-2-carbonyl azide.[1]

Materials:

-

Thiophene-2-carbonyl azide

-

tert-Butyl alcohol

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.

-

Heat the solution at 100°C overnight under a reflux condenser.

-

After the reaction is complete, remove the excess solvent and tert-butyl alcohol in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene, by cooling to -30°C to obtain crystalline this compound.

Experimental Protocol: N-Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add TFA to the solution (typically 25-50% v/v) and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-4 hours.

-

Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiophene.

Applications in Drug Development

The 2-aminothiophene scaffold, readily accessible from this compound, is a cornerstone in the synthesis of a multitude of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Kinase Inhibitors in Oncology

The 2-aminothiophene nucleus is a key component in the design of various kinase inhibitors. For instance, N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAF V600E mutant kinase, a critical driver in many melanomas.[2] The synthesis of these inhibitors often involves the acylation of the 2-aminothiophene core. Furthermore, thiophene derivatives have been explored as dual PI3Kα/mTOR inhibitors, targeting a central signaling pathway in cancer cell growth and survival.[3]

The general synthetic workflow for kinase inhibitors from this compound is depicted in the following diagram:

Antifungal Agents

Thiophene derivatives have demonstrated significant potential as antifungal agents. Novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to exhibit potent fungicidal activity, in some cases superior to existing commercial fungicides.[4] The mechanism of action for some of these compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5] The synthesis of these antifungal agents leverages the reactivity of the 2-aminothiophene intermediate.

Other Therapeutic Areas

The versatility of the 2-aminothiophene scaffold extends to other therapeutic areas. Derivatives have been investigated for their activity against leishmaniasis, a parasitic disease.[6] Additionally, metal complexes of diimine ligands derived from thiophene derivatives have been shown to possess antimicrobial properties.[7] The 2-aminothiophene moiety is also present in a number of approved drugs and biologically active compounds with applications as anti-inflammatory agents, allosteric modulators of adenosine receptors, and more.[8][9]

Logical Workflow for Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below. This process begins with the stable, protected starting material and proceeds through the key deprotection step to the versatile 2-aminothiophene intermediate, which can then be elaborated into a diverse library of compounds for biological screening.

References

- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-(N-Boc-amino)thiophene structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(N-Boc-amino)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(N-Boc-amino)thiophene, also known as tert-butyl (thiophen-2-yl)carbamate. The document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this compound, a common intermediate in medicinal chemistry. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in tabular format for clarity. Furthermore, this guide includes detailed experimental methodologies and visual workflows to illustrate the synthesis and characterization processes, serving as a vital resource for researchers in organic synthesis and drug development.

Chemical Structure and Properties

2-(N-Boc-amino)thiophene is a carbamate-protected derivative of 2-aminothiophene. The tert-butoxycarbonyl (Boc) protecting group is frequently used in organic synthesis to mask the reactivity of the amine functionality, allowing for selective reactions at other positions of the thiophene ring.

-

Molecular Formula: C₉H₁₃NO₂S

-

Molecular Weight: 199.27 g/mol [1]

-

Appearance: Solid

-

IUPAC Name: tert-butyl (thiophen-2-yl)carbamate

Caption: Molecular structure of 2-(N-Boc-amino)thiophene.

Experimental Protocols

Synthesis of 2-(N-Boc-amino)thiophene

A common method for the synthesis of 2-(N-Boc-amino)thiophene is the protection of 2-aminothiophene using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-Aminothiophene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or similar non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 2-aminothiophene (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 2-(N-Boc-amino)thiophene.

Caption: Workflow for the synthesis of 2-(N-Boc-amino)thiophene.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Low-resolution mass spectra are typically acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

Structure Elucidation Data

The combination of MS, IR, and NMR spectroscopy provides unambiguous evidence for the structure of 2-(N-Boc-amino)thiophene.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of nitrogen results in an odd nominal molecular mass, and the isotopic pattern of sulfur (⁴S isotope is ~4.2% abundant) gives a characteristic M+2 peak.

| Ion | Calculated m/z | Observed m/z (Typical) | Interpretation |

| [M]⁺ | 199.07 | 199 | Molecular Ion |

| [M+H]⁺ | 200.08 | 200 | Protonated Molecule (ESI) |

| [M-C₄H₈]⁺ or [M-56]⁺ | 143.05 | 143 | Loss of isobutylene from the Boc group |

| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 98.02 | 98 | Loss of the entire Boc group (Boc radical) |

| [C₄H₉]⁺ | 57.07 | 57 | tert-Butyl cation (often a base peak) |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 - 3450 | Medium | N-H Stretch | Secondary Amine (Carbamate) |

| ~2980 - 2850 | Medium | C-H Stretch (sp³) | tert-Butyl group |

| ~3100 | Weak | C-H Stretch (sp²) | Thiophene Ring |

| ~1710 - 1730 | Strong | C=O Stretch | Carbamate Carbonyl |

| ~1510 - 1540 | Strong | N-H Bend / C-N Stretch | Amide II Band |

| ~1250 & ~1160 | Strong | C-O Stretch | Carbamate Ester Linkage |

| ~700 - 850 | Medium | C-H Out-of-plane Bend | 2-substituted Thiophene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Data The proton NMR shows characteristic signals for the thiophene ring protons, the N-H proton of the carbamate, and the highly shielded tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 | Broad Singlet | 1H | N-H |

| ~6.79 | Multiplet | 2H | Thiophene C3-H , C5-H |

| ~6.5 | Doublet of Doublets | 1H | Thiophene C4-H |

| 1.5 | Singlet | 9H | -C(CH₃ )₃ (Boc) |

| (Data obtained in CDCl₃)[1] |

¹³C NMR Data The carbon NMR spectrum confirms the number of unique carbon environments, including the carbonyl carbon of the Boc group and the carbons of the thiophene ring.

| Chemical Shift (δ) ppm | Assignment (Expected) |

| ~153 | C =O (Carbamate) |

| ~140 | Thiophene C 2 |

| ~122 | Thiophene C 5 |

| ~118 | Thiophene C 4 |

| ~110 | Thiophene C 3 |

| ~81 | -C (CH₃)₃ (Boc) |

| ~28 | -C(CH₃ )₃ (Boc) |

Integrated Structure Elucidation Workflow

The logical process of structure elucidation combines the results from all analytical techniques to build a conclusive picture of the molecular structure.

Caption: Logical workflow for the structure elucidation of 2-(N-Boc-amino)thiophene.

Conclusion

The structure of 2-(N-Boc-amino)thiophene is rigorously confirmed through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry validates the molecular formula and weight. IR spectroscopy identifies the characteristic N-H and carbonyl functional groups of the Boc-carbamate, alongside signatures of the thiophene ring. Finally, ¹H and ¹³C NMR provide the definitive atomic connectivity, proton environments, and carbon framework, leaving no ambiguity as to the compound's identity. The protocols and data presented herein serve as a standard reference for the synthesis and characterization of this important chemical intermediate.

References

Spectroscopic Profile of tert-Butyl thiophen-2-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl thiophen-2-ylcarbamate, a key intermediate in synthetic organic chemistry. This document details the available nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound (C₉H₁₃NO₂S, Molar Mass: 199.27 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 6.9 | broad | 1H | -NH | [2] |

| 6.79 | m | 2H | Thiophene-H | [2] |

| 6.5 | dd | 1H | Thiophene-H | [2] |

| 1.5 | s | 9H | -C(CH₃)₃ | [2] |

Solvent: Chloroform-d, Instrument: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

Table 3: FT-IR Spectroscopic Data

An experimental FT-IR spectrum of solid-phase this compound has been recorded over the range of 4000-400 cm⁻¹.[3] While the specific absorption bands from the experimental spectrum are not detailed in the available literature, a computational study based on this experimental work provides theoretical vibrational frequencies. Key expected vibrations would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate, and C-S stretching of the thiophene ring.

Table 4: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.07398 |

| [M+Na]⁺ | 222.05592 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Curtius Rearrangement.[2]

Materials:

-

Thiophene-2-carbonyl azide

-

tert-Butyl alcohol

-

Toluene

Procedure:

-

Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.

-

Heat the solution at 100 °C overnight.

-

Remove the excess solvent and unreacted tert-butyl alcohol in vacuo to yield the crude product.

-

The product can be further purified by recrystallization. For example, crystals suitable for X-ray analysis were obtained by cooling a toluene solution to -30 °C.[2]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of this compound is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters: Acquire a standard proton spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer

-

Parameters: Acquire a proton-decoupled carbon spectrum. A larger sample quantity (20-50 mg) may be required for a spectrum with a good signal-to-noise ratio, depending on the instrument's sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation (Solid Phase):

-

Ensure the sample is dry and free of solvent.

-

For analysis using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Alternatively, for the KBr pellet method, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Instrument: FT-IR Spectrometer

-

Range: 4000-400 cm⁻¹

-

Procedure: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS) Protocol

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: Mass spectrometer equipped with an ESI source.

-

Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

-

Procedure: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography. The instrument will separate the ions based on their mass-to-charge ratio.

References

Unveiling the Solid-State Architecture of tert-Butyl thiophen-2-ylcarbamate: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tert-butyl thiophen-2-ylcarbamate, a precursor in the synthesis of diimine ligands for metal complex formation.[1] The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and a logical workflow of the structure determination process.

Crystallographic Data Summary

The crystal structure of this compound (C₉H₁₃NO₂S) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pca2₁ with four molecules per unit cell.[2] A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement. [1][2]

| Parameter | Value |

| Empirical Formula | C₉H₁₃NO₂S |

| Formula Weight | 199.26 |

| Temperature | 153 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a | 11.732 (2) Å |

| b | 8.6513 (17) Å |

| c | 9.879 (2) Å |

| Volume | 1002.7 (3) ų |

| Z | 4 |

| Calculated Density | 1.320 Mg/m³ |

| Absorption Coefficient (μ) | 0.29 mm⁻¹ |

| Crystal Size | 0.20 × 0.10 × 0.08 mm |

| Data Collection | |

| Diffractometer | Nonius KappaCCD |

| Reflections Collected | 2112 |

| Independent Reflections | 2112 |

| Reflections with I > 2σ(I) | 1816 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.078 |

| Goodness-of-fit (S) | 1.04 |

| Data / Restraints / Parameters | 2112 / 2 / 125 |

| Absolute Structure Parameter | 0.53 (4) |

| Largest Diff. Peak and Hole | 0.25 and -0.19 eÅ⁻³ |

Table 2: Key Molecular Geometry. [1][2][3]

| Parameter | Value |

| Dihedral Angle (Thiophene Ring and Carbamate Group) | 15.79 (14)° |

| Angle Between Adjacent Thiophene Rings | 74.83 (7)° |

Molecular and Crystal Packing

The molecular structure of this compound features a dihedral angle of 15.79 (14)° between the thiophene ring and the carbamate group.[1][2][3] In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that extend along the[1] direction.[1][2][3] The packing of adjacent molecules is nearly perpendicular, with an angle of 74.83 (7)° between adjacent thiophene rings, a feature attributed to intramolecular C—H⋯O interactions in conjunction with the bulky tert-butyl groups.[1][2][3] The analyzed crystal was identified as a racemic twin.[1][2][3]

Experimental Protocols

Synthesis of this compound [1]

The title compound was synthesized via a Curtius Rearrangement.

-

Reaction Setup: Thiophene-2-carbonyl azide (270 mg, 1.77 mmol) and tert-butyl alcohol (131 mg, 1.77 mmol, 1.0 equivalent) were dissolved in 15 ml of toluene.

-

Reaction Condition: The solution was heated at 100 °C overnight.

-

Work-up: Excess solvent and tert-butyl alcohol were removed in vacuo to yield the product.

Crystallization [1]

Single crystals suitable for X-ray diffraction were obtained by cooling a toluene solution of the compound to -30 °C.[1]

X-ray Data Collection and Structure Refinement [1][2]

-

Data Collection: X-ray diffraction data were collected at 153 K using a Nonius KappaCCD diffractometer with Mo Kα radiation.

-

Data Reduction: Data were processed using DENZO and SCALEPACK software. A multi-scan absorption correction was applied.

-

Structure Solution and Refinement: The structure was solved using SIR97 and refined with SHELXL97. Hydrogen atoms were treated with a mixture of independent and constrained refinement.

Logical Workflow

The following diagram illustrates the workflow from the synthesis of this compound to its crystal structure determination.

References

An In-depth Technical Guide to the Solubility of tert-Butyl thiophen-2-ylcarbamate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of tert-butyl thiophen-2-ylcarbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive predictive analysis of its solubility based on its molecular structure. Furthermore, a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents is presented, utilizing the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended to provide researchers with the necessary theoretical and practical framework to effectively work with this compound.

Introduction

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents. The solubility of a compound is a critical physical property that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in different organic solvents is therefore essential for optimizing synthetic routes and ensuring the reproducibility of experimental results.

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature or chemical databases. This guide aims to bridge this knowledge gap by providing a predictive solubility profile and a robust experimental protocol for its determination.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its three main structural components: the aromatic thiophene ring, the polar carbamate linkage, and the nonpolar tert-butyl group.

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle that is generally considered to be nonpolar and is soluble in many organic solvents like ether, benzene, and toluene.[1] Its presence contributes to the compound's solubility in nonpolar and moderately polar solvents.

-

Carbamate Group (-NHCOO-): The carbamate functionality introduces polarity to the molecule through the presence of nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors. This group enhances solubility in polar solvents. Carbamates are structurally related to amides and esters, and their solubility can be influenced by intra- and intermolecular hydrogen bonding.[2]

-

Tert-butyl Group (-C(CH₃)₃): The bulky and lipophilic tert-butyl (Boc) group is nonpolar and significantly increases the compound's solubility in nonpolar organic solvents.[3] It can, however, hinder solubility in highly polar, protic solvents like water.

Based on this structural analysis, the following qualitative solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

-

Good to Moderate Solubility: Predicted in lower alcohols like methanol and ethanol, and in ketones such as acetone. While the carbamate group can interact with these protic solvents, the overall nonpolar character contributed by the thiophene and tert-butyl groups may limit very high solubility.

-

Low Solubility: Expected in highly nonpolar aliphatic hydrocarbon solvents like hexanes and petroleum ether. The polarity of the carbamate group will likely limit solubility in these environments. It is also expected to be poorly soluble in water due to the predominance of nonpolar structural features.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂S | [4] |

| Molecular Weight | 199.27 g/mol | [4] |

| Appearance | Pale grey solid | - |

| Melting Point | 151 °C | - |

| Boiling Point (Predicted) | 238.1 ± 13.0 °C | - |

| Density (Predicted) | 1.186 ± 0.06 g/cm³ | - |

| XLogP3 | 2.5 | - |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the use of the well-established shake-flask method to determine the thermodynamic equilibrium solubility of this compound in an organic solvent of interest.[5][6][7]

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringes (glass, appropriate volume)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a UV detector

-

Analytical column suitable for carbamate analysis (e.g., C18 reverse-phase)

Procedure

4.2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation during the experiment.

-

Prepare at least three replicate samples for each solvent.

4.2.2. Equilibration

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5] Preliminary experiments may be conducted to determine the minimum time required to reach a plateau in concentration.

4.2.3. Sample Collection and Preparation

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A dilution factor of 100 or greater may be necessary depending on the solubility.

Quantification by HPLC

4.3.1. Preparation of Standard Solutions

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

4.3.2. HPLC Analysis

-

Analyze the calibration standards and the diluted samples using a validated HPLC method. A reverse-phase HPLC-UV method is generally suitable for carbamates.[8][9][10]

-

Example HPLC Conditions (to be optimized):

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm).

-

Column Temperature: 25 °C

-

4.3.3. Calculation of Solubility

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the solubility (S) of this compound in the solvent using the following equation:

S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. s4science.at [s4science.at]

- 9. agilent.com [agilent.com]

- 10. epa.gov [epa.gov]

Reactivity of the Thiophene Ring in tert-Butyl thiophen-2-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the thiophene ring in tert-butyl thiophen-2-ylcarbamate, a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-donating tert-butoxycarbonylamino (Boc-amino) group at the 2-position significantly influences the regioselectivity of electrophilic substitution and metalation reactions on the thiophene ring. This document details key reactions, provides experimental protocols, and presents quantitative data to guide synthetic strategies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Curtius rearrangement of thiophene-2-carbonyl azide. This method provides the target compound in good yield.

Experimental Protocol: Synthesis via Curtius Rearrangement [1]

-

Reagents: Thiophene-2-carbonyl azide, tert-butyl alcohol, Toluene.

-

Procedure:

-

Dissolve thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) in toluene.

-

Heat the solution at 100 °C overnight.

-

Remove the excess solvent and tert-butyl alcohol in vacuo.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like toluene to obtain crystals of tert-butyl N-(thiophen-2-yl)carbamate.

-

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |

| Thiophene-2-carbonyl azide | 1.0 | Toluene | 100 °C | Overnight | Not specified in the provided abstract, but this is a standard high-yielding reaction. |

| tert-Butyl alcohol | 1.0 |

Electrophilic Aromatic Substitution Reactions

The Boc-amino group at the C2 position is a strong activating group and an ortho-, para-director. In the case of the five-membered thiophene ring, this directs electrophilic substitution primarily to the C5 position. The C3 position is also activated, but to a lesser extent.

Halogenation

General Experimental Protocol (Hypothetical): Bromination with NBS

-

Reagents: this compound, N-Bromosuccinimide (NBS), Acetonitrile or Dichloromethane.

-

Procedure:

-

Dissolve this compound in a suitable solvent like acetonitrile.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

-

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[2][3][4] For this compound, formylation is anticipated to occur at the C5 position. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[2][3]

Logical Workflow for Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack formylation of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the C5 position.[5][6][7][8] The reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[5][6]

| Reaction | Reagents | Catalyst | Expected Major Product |

| Bromination | NBS | - | 5-Bromo-tert-butyl thiophen-2-ylcarbamate |

| Formylation | POCl₃, DMF | - | 5-Formyl-tert-butyl thiophen-2-ylcarbamate |

| Acylation | Acyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | 5-Acyl-tert-butyl thiophen-2-ylcarbamate |

Metalation Reactions

The Boc-amino group can also direct metalation to the adjacent C3 position through a process known as directed ortho-metalation (DoM). This provides a complementary method to access C3-functionalized thiophenes, which are not readily obtained through direct electrophilic substitution.

Directed ortho-Metalation (DoM) Pathway

Caption: Directed ortho-metalation of this compound.

General Experimental Protocol (Hypothetical): Directed Lithiation and Electrophilic Quench

-

Reagents: this compound, Strong base (e.g., n-butyllithium), Anhydrous solvent (e.g., THF), Electrophile (e.g., an aldehyde, ketone, or alkyl halide).

-

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Add the strong base dropwise and stir for a specified time to allow for lithiation.

-

Add the electrophile to the solution and continue stirring at low temperature.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, followed by washing, drying, and concentration.

-

Purify the product by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

The thiophene ring in this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions. For instance, the direct C-H arylation of related thiophene derivatives has been shown to be highly regioselective for the C5 position.

A study on the palladium-catalyzed direct 5-arylation of tert-butyl (thiophen-2-ylmethyl)carbamate, a structurally similar compound, demonstrates that the reaction proceeds in good yields.[9] This suggests that the C5-H bond of this compound is also susceptible to this type of functionalization.

Reaction Scheme: Palladium-Catalyzed C5-Arylation

This reaction typically involves a palladium catalyst, a base, and an aryl halide. The choice of base and solvent can be crucial for achieving high regioselectivity and yield.

References

- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of tert-Butyl thiophen-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of tert-butyl thiophen-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data on its thermal properties, this document outlines the expected thermal decomposition behavior based on the known chemistry of tert-butyl carbamates. It also furnishes detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine its precise thermal characteristics. This guide is intended to be a valuable resource for scientists and professionals working with this compound, ensuring its safe handling, storage, and application in drug development and other chemical syntheses.

Introduction

This compound (CAS No. 56267-50-6) is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structure incorporates a thiophene ring, a common pharmacophore, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The thermal stability of such intermediates is a critical parameter that influences their synthesis, purification, storage, and subsequent reactions. Understanding the decomposition temperature and pathway is essential for process optimization, safety, and ensuring the quality of the final products. This guide aims to consolidate the available information on this compound and provide a framework for its thermal analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and for designing experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56267-50-6 | [2][3] |

| Molecular Formula | C₉H₁₃NO₂S | [2] |

| Molecular Weight | 199.27 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 151 °C | [4] |

| Boiling Point | 238.1 °C at 760 mmHg | [4] |

| Density | 1.186 g/cm³ | [4] |

| Solubility | Favorable in various organic solvents | [1] |

Thermal Decomposition Pathway

The proposed thermal decomposition of this compound proceeds through a concerted, non-ionic, six-membered ring transition state (Ei elimination). This process involves the transfer of a proton from the carbamate nitrogen to the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, and the formation of 2-aminothiophene.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, standardized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and the kinetics of decomposition.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs.

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its expected decomposition temperature (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to melting and determine the onset temperature and the peak temperature.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Observe any exothermic peaks at higher temperatures, which may indicate decomposition.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Caption: Experimental workflow for assessing thermal stability.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, this guide provides a robust framework for its evaluation. The predicted decomposition pathway, involving the elimination of isobutylene and carbon dioxide, is consistent with the known behavior of N-Boc protected amines. The detailed TGA and DSC protocols presented herein offer a clear methodology for researchers to determine the precise thermal characteristics of this important synthetic intermediate. A thorough understanding of its thermal stability is paramount for ensuring safe handling, optimizing reaction conditions, and maintaining the integrity of pharmaceutical development processes. It is strongly recommended that experimental thermal analysis be conducted to validate the predicted decomposition behavior and establish a definitive thermal stability profile for this compound.

References

pH Stability of tert-Butyl thiophen-2-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected pH stability of tert-Butyl thiophen-2-ylcarbamate, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document outlines the theoretical basis for its stability profile across a range of pH values, drawing on established principles of carbamate and tert-butyloxycarbonyl (Boc) protecting group chemistry. Detailed, representative experimental protocols are provided to enable researchers to quantitatively assess the pH-dependent hydrolysis of this and similar molecules. This guide is intended to serve as a practical resource for scientists working on the development of thiophene-containing compounds, aiding in the design of stable formulations and the prediction of degradation pathways.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The tert-butyloxycarbonyl (Boc) protecting group is widely employed to mask the reactivity of the amine functionality on the thiophene ring. The stability of this protecting group is a critical parameter that influences reaction conditions, purification strategies, and the ultimate stability of the final product. Understanding the pH-dependent hydrolysis of this compound is therefore essential for its effective use.

This guide details the anticipated stability of this compound under acidic, neutral, and basic conditions. It provides hypothetical, yet representative, quantitative data and detailed experimental methodologies for researchers to conduct their own stability studies.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | tert-butyl N-(thiophen-2-yl)carbamate |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| CAS Number | 56267-50-6 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |

Theoretical pH Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group. The hydrolysis of carbamates can be catalyzed by both acid and base.

Acidic Conditions (pH < 6)

Under acidic conditions, the Boc group is known to be highly labile. The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently decarboxylates to yield 2-aminothiophene. The reaction rate is expected to show a second-order dependence on the acid concentration.[1][2]

The degradation is anticipated to be rapid, particularly at pH values below 4.

Neutral Conditions (pH 6-8)

In the neutral pH range, this compound is expected to exhibit its maximum stability. While neutral hydrolysis of carbamates can occur, the rate is generally slow.[3] For practical purposes in many applications, the compound can be considered stable at neutral pH for extended periods at ambient temperature.

Basic Conditions (pH > 8)

Under basic conditions, the hydrolysis of carbamates proceeds via nucleophilic attack of a hydroxide ion at the carbonyl carbon. For aryl carbamates, this can proceed through an elimination-addition (E1cB) mechanism involving the formation of an isocyanate intermediate.[4] Generally, Boc-protected amines are considered relatively stable to basic conditions compared to other protecting groups. However, at higher pH values (e.g., pH > 10) and elevated temperatures, significant degradation can be expected over time.

Illustrative Quantitative Stability Data

The following table presents hypothetical quantitative data for the pH stability of this compound at 25°C. This data is illustrative and intended to provide a general expectation of the compound's stability profile. Actual experimental results may vary.

| pH | Buffer System (0.1 M) | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Half-Life (t₁/₂) | Stability Classification |

| 2.0 | Glycine-HCl | 1.5 x 10⁻⁴ | ~1.3 hours | Very Labile |

| 4.0 | Acetate | 2.1 x 10⁻⁶ | ~3.8 days | Labile |

| 6.0 | Phosphate | 3.5 x 10⁻⁸ | ~228 days | Stable |

| 7.4 | Phosphate | 4.0 x 10⁻⁸ | ~200 days | Stable |

| 8.0 | Phosphate | 9.8 x 10⁻⁸ | ~82 days | Moderately Stable |

| 10.0 | Carbonate-Bicarbonate | 6.2 x 10⁻⁷ | ~13 days | Moderately Labile |

| 12.0 | Glycine-NaOH | 8.5 x 10⁻⁶ | ~22.6 hours | Labile |

Signaling Pathways and Degradation Mechanisms

The degradation of this compound does not involve biological signaling pathways but rather chemical degradation mechanisms. The two primary pathways are acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed degradation pathway of this compound.

Base-Catalyzed Hydrolysis

Caption: Base-catalyzed degradation pathway of this compound.

Experimental Protocols

The following are detailed protocols for determining the pH stability of this compound.

Materials and Reagents

-

This compound (high purity)

-

HPLC grade acetonitrile and water

-

Buffer salts (e.g., potassium chloride, hydrochloric acid, potassium hydrogen phthalate, potassium phosphate monobasic, boric acid, sodium hydroxide)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector and a C18 column

Preparation of Buffer Solutions

A series of buffers covering the desired pH range should be prepared. For example:

-

pH 2.0: 0.1 M Glycine-HCl buffer

-

pH 4.0: 0.1 M Acetate buffer

-

pH 6.0, 7.4, 8.0: 0.1 M Phosphate buffer

-

pH 10.0: 0.1 M Carbonate-Bicarbonate buffer

-

pH 12.0: 0.1 M Glycine-NaOH buffer

The ionic strength of all buffers should be adjusted to a constant value (e.g., 0.15 M) with a neutral salt like potassium chloride.

Stability Study Procedure

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

In separate temperature-controlled chambers (e.g., water baths set at 25°C, 40°C, and 60°C), place vials containing each of the prepared buffer solutions.

-

Initiate the experiment by adding a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 10-50 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer pH and polarity.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.

-

Immediately quench the degradation by neutralizing the sample if necessary (e.g., adding a small amount of acid to basic samples or base to acidic samples) and/or diluting with the mobile phase to stop the reaction.

-

Analyze the samples by a validated stability-indicating HPLC method.

HPLC Method for Analysis

A reverse-phase HPLC method is suitable for separating this compound from its primary degradation product, 2-aminothiophene.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision.

Data Analysis

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear.

-

The apparent first-order rate constant (k_obs) is the negative of the slope of this line.

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.

-

A pH-rate profile can be constructed by plotting log(k_obs) versus pH.

Experimental Workflow

Caption: Workflow for determining the pH stability of this compound.

Conclusion

This compound is expected to be highly susceptible to degradation under acidic conditions and moderately labile under strong basic conditions. The compound should exhibit optimal stability in the neutral pH range. The provided theoretical framework and detailed experimental protocols offer a robust starting point for researchers to quantitatively assess the pH stability of this and structurally related molecules. Such studies are crucial for ensuring the successful application of these compounds in drug discovery and development, from guiding synthesis and purification to informing formulation and storage strategies.

References

- 1. scribd.com [scribd.com]

- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cecas.clemson.edu [cecas.clemson.edu]

- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to tert-Butyl thiophen-2-ylcarbamate: Synthesis, Properties, and Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl thiophen-2-ylcarbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the thiophene ring, a known pharmacophore, and the Boc-protected amine group makes it a versatile intermediate for the introduction of the 2-aminothiophene moiety in a controlled manner. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its application as a precursor in the development of biologically active compounds.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1][2] |

| CAS Number | 56267-50-6 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 140 °C | [3] |

| Boiling Point | 238.1 °C at 760 mmHg | [4] |

| XLogP3 | 2.5 | [2] |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ=6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu) | [5] |

| FT-IR | A detailed experimental and theoretical vibrational frequency analysis has been conducted. | [6] |

Crystal Structure Data

The crystal structure of this compound has been determined, revealing a dihedral angle of 15.79 (14)° between the thiophene ring and the carbamate group. The crystal packing is influenced by intramolecular C—H⋯O interactions and intermolecular N—H⋯O hydrogen bonds, forming a one-dimensional chain.[5]

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a | 11.732 (2) Å |

| b | 8.6513 (17) Å |

| c | 9.879 (2) Å |

| V | 1002.7 (3) ų |

| Z | 4 |

Experimental Protocols

Synthesis of this compound via Curtius Rearrangement

This protocol is based on the synthesis described in the literature.[5]

Materials:

-

Thiophene-2-carbonyl azide

-

tert-Butyl alcohol

-

Toluene

Procedure:

-

Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.

-

Heat the solution at 100 °C overnight.

-

Remove the excess solvent and tert-butyl alcohol in vacuo.

-

The crude product can be purified by recrystallization. For example, crystals suitable for X-ray diffraction can be obtained by cooling a toluene solution to -30 °C.[5]

Synthesis of this compound.

Applications in the Synthesis of Biologically Active Molecules

While direct biological activity data for this compound is not extensively reported, its primary value lies in its role as a protected aminothiophene synthon. The Boc protecting group can be readily removed under acidic conditions, revealing the free amine which can then be further functionalized. Thiophene derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][7][8]

General Workflow for Elaboration

The following diagram illustrates the general workflow for utilizing this compound as a synthetic intermediate.

General synthetic workflow.

Potential as a Precursor for Histone Deacetylase (HDAC) Inhibitors

Thiophene-containing molecules have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[6][9][10] The 2-aminothiophene core can serve as a scaffold for the synthesis of such inhibitors. This compound is an ideal starting material for accessing this scaffold.

The general structure of a thiophene-based HDAC inhibitor often consists of a zinc-binding group (e.g., hydroxamic acid), a linker, and a cap group that interacts with the surface of the enzyme. The 2-aminothiophene moiety can be part of the linker or cap group.

Simplified HDAC signaling pathway.

Conclusion

This compound is a valuable and versatile synthetic intermediate. While it may not possess significant biological activity itself, its utility in providing a protected 2-aminothiophene moiety makes it a key component in the synthesis of various biologically active molecules, including potential HDAC inhibitors. The straightforward synthesis and stability of this compound, coupled with the known pharmacological importance of the thiophene nucleus, ensure its continued relevance in medicinal chemistry and drug discovery. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for researchers in these fields.

References

- 1. scbt.com [scbt.com]

- 2. tert-butyl N-(thiophen-2-yl)carbamate | C9H13NO2S | CID 319413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl thiophen-3-ylcarbamate [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzo[b]thiophene-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl thiophen-2-ylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl thiophen-2-ylcarbamate is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine functionality on the thiophene ring, allowing for selective modifications at other positions. This document provides a detailed protocol for the synthesis of this compound via the reaction of 2-aminothiophene with di-tert-butyl dicarbonate (Boc₂O). An alternative synthesis route involving a Curtius rearrangement is also briefly mentioned.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol [1][2][3] |

| CAS Number | 56267-50-6[1][2][3] |

| Appearance | Colorless oil or white solid |

| IUPAC Name | tert-butyl N-thiophen-2-ylcarbamate[1] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CS1[1][4] |

| InChIKey | QTXXTRMGTVEBIN-UHFFFAOYSA-N[1] |

Synthesis Protocol: Boc Protection of 2-Aminothiophene

This protocol details the synthesis of this compound from 2-aminothiophene and di-tert-butyl dicarbonate. This method is a standard procedure for the introduction of a Boc protecting group onto an amine.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Aminothiophene | C₄H₅NS | 99.15 | 10.0 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophene (1.0 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add a solution of di-tert-butyl dicarbonate (2.4 g, 11.0 mmol) in THF (10 mL) dropwise at room temperature. Following the addition of Boc₂O, add triethylamine (2.1 mL, 15.0 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: 75-90%

Characterization Data

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu)[5] |

| Crystal Data | Orthorhombic, a = 11.732 (2) Å, b = 8.6513 (17) Å, c = 9.879 (2) Å, V = 1002.7 (3) ų[5] |

Alternative Synthesis: Curtius Rearrangement

An alternative method for the synthesis of this compound involves the Curtius rearrangement of thiophene-2-carbonyl azide.[5]

Reaction Scheme:

Brief Protocol:

Thiophene-2-carbonyl azide (1.77 mmol) is reacted with tert-butyl alcohol (1.0 equivalent) in toluene (15 mL). The solution is heated at 100 °C overnight. The excess solvent and tert-butyl alcohol are then removed in vacuo to yield the product.[5]

Synthesis Workflow Diagram (Curtius Rearrangement):

Caption: Workflow for the synthesis via Curtius Rearrangement.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Aminothiophene is toxic and should be handled with care.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.

-

Triethylamine is a corrosive and flammable liquid.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References